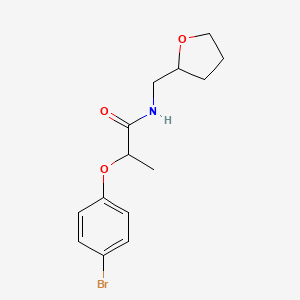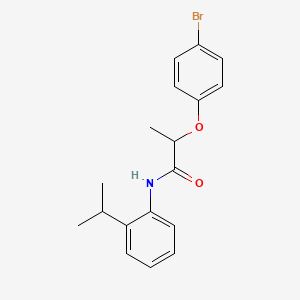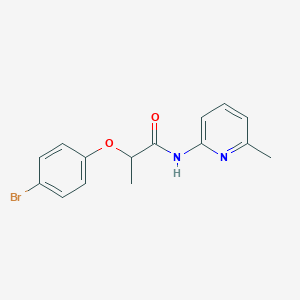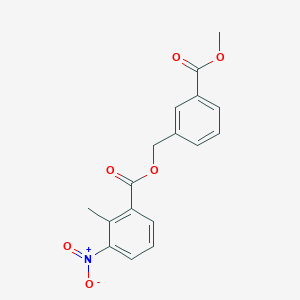![molecular formula C21H20N2O3 B4111556 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111556.png)
2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment and immunotherapy.
Mécanisme D'action
2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitor works by inhibiting the activity of 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione, which is involved in the metabolism of tryptophan. Tryptophan is an essential amino acid that is required for the growth and proliferation of T cells. 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione degrades tryptophan into kynurenine, which is toxic to T cells and suppresses the immune response. By inhibiting 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione, 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitor can prevent the degradation of tryptophan and promote the growth and proliferation of T cells, thereby enhancing the immune response against cancer cells.
Biochemical and Physiological Effects:
2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitor has been shown to have various biochemical and physiological effects. It has been found to increase the levels of tryptophan and decrease the levels of kynurenine in the blood, indicating its ability to inhibit the activity of 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione. It has also been found to enhance the proliferation and activation of T cells, indicating its ability to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied and is well-characterized, making it a reliable tool for studying the role of 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione in cancer and immunotherapy. However, 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitor also has some limitations. It is not selective for 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione and can inhibit the activity of other enzymes that are involved in tryptophan metabolism. It can also have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Orientations Futures
2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitor has several potential future directions. One direction is the development of more selective and potent 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitors that can specifically target 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione without affecting other enzymes. Another direction is the combination of 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitor with other immunotherapeutic agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Additionally, 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitor can be used to study the role of 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione in other diseases, such as autoimmune disorders and infectious diseases.
Applications De Recherche Scientifique
2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitor has been extensively studied for its potential applications in cancer treatment and immunotherapy. It has been found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione), which is involved in the metabolism of tryptophan. 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is overexpressed in various types of cancer and has been shown to promote tumor growth by suppressing the immune response. By inhibiting 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione, 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione inhibitor can enhance the immune response against cancer cells and promote tumor regression.
Propriétés
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(22-13-11-15-6-1-2-7-16(15)14-22)10-5-12-23-20(25)17-8-3-4-9-18(17)21(23)26/h1-4,6-9H,5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUJIWUEVVRHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl {4-[(2-methyl-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B4111480.png)
![methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate](/img/structure/B4111487.png)
![6-amino-4-(3-bromo-4,5-dihydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111496.png)


![N-(3-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4111520.png)
![2-[(2-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4111557.png)

![3-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4111569.png)


![2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4111574.png)
